molecular formula C14H26BNO4 B3138736 Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate CAS No. 468060-28-8

Tert-butyl (e)-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate

Cat. No.: B3138736
CAS No.: 468060-28-8
M. Wt: 283.17 g/mol
InChI Key: WOLHSJKSGPKMIA-UHFFFAOYSA-N
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Description

“(E)-tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate” is a complex organic compound. It contains a carbamate group, an allyl group, and a boronic ester group. The boronic ester group is a key functional group in organic synthesis and medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through substitution reactions .


Molecular Structure Analysis

The compound contains a boronic ester group, which is a key functional group in organic synthesis and medicinal chemistry . The exact molecular structure of this compound could not be found.


Chemical Reactions Analysis

The compound likely participates in chemical reactions typical of boronic esters and carbamates .

Scientific Research Applications

Synthesis and Application in Biologically Active Compounds

(E)-tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate serves as an intermediate in the synthesis of various biologically active compounds. One such example is its use in the synthesis of crizotinib, an important molecule in cancer therapy. The compound has been synthesized through multi-step processes starting from different starting materials, demonstrating its versatility in medicinal chemistry (Kong et al., 2016).

Role in Polymer Science

In the field of polymer science, derivatives of (E)-tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate are employed in the synthesis of novel polymers. For instance, it has been used in the creation of enhanced brightness emission-tuned nanoparticles and water-soluble carboxylated polyfluorenes, demonstrating its importance in developing advanced materials with specific optical properties (Fischer et al., 2013), (Zhang et al., 2008).

Contribution to Crystallography and Computational Chemistry

This compound also plays a role in crystallography and computational chemistry. Studies have focused on the crystal structure and theoretical analysis (DFT studies) of related compounds, shedding light on their molecular geometry and electronic properties. These investigations aid in understanding the physicochemical characteristics of these compounds, which can be crucial for their application in various fields (Ye et al., 2021).

Applications in Organic Synthesis

In organic synthesis, (E)-tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate and its derivatives are utilized in the development of new synthetic routes and methodologies. This includes its use in the synthesis of various carbamate derivatives, highlighting its utility as a versatile building block in organic chemistry (Brugier et al., 2001).

Environmental and CO2 Fixation Studies

The compound has been involved in studies related to environmental chemistry, particularly in atmospheric CO2 fixation. Its derivatives have been used to develop methods for converting CO2 into value-added products, demonstrating potential applications in green chemistry and environmental sustainability (Takeda et al., 2012).

Properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9-15-19-13(4,5)14(6,7)20-15/h8-9H,10H2,1-7H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLHSJKSGPKMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697011
Record name tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468060-28-8
Record name tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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